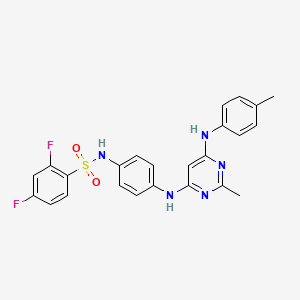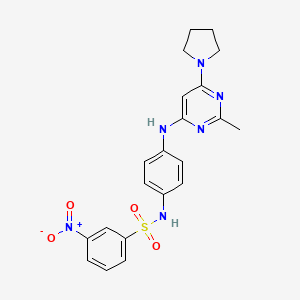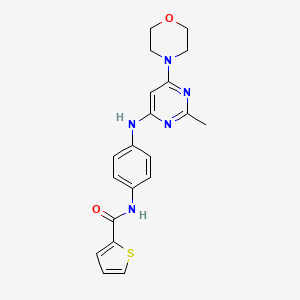
Sqle-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sqle-IN-1: is a squalene epoxidase inhibitor with notable anti-tumor activity. It has been shown to inhibit the proliferation and migration of liver cancer cell line Huh7, reduce cellular cholesterol production, and increase the expression of the tumor suppressor gene PTEN. Additionally, it inhibits the protein expression of PI3K and AKT .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sqle-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and purification processes .
Industrial Production Methods: Industrial production of this compound would typically involve large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored at low temperatures to maintain its stability, with powder forms stored at -20°C and solutions at -80°C .
Analyse Chemischer Reaktionen
Types of Reactions: Sqle-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of squalene to (S)-2,3-epoxysqualene.
Reduction: Potential reduction reactions in metabolic pathways.
Substitution: Nucleophilic substitution reactions during synthesis
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 for solubility and stability
Major Products: The major products formed from these reactions include intermediate compounds used in the synthesis of this compound and its final active form .
Wissenschaftliche Forschungsanwendungen
Sqle-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study squalene epoxidase inhibition and its effects on cholesterol biosynthesis
Biology: Investigated for its role in cellular cholesterol regulation and its impact on cell proliferation and migration
Medicine: Explored for its potential as an anti-tumor agent, particularly in liver cancer, due to its ability to inhibit key signaling pathways involved in cancer progression
Wirkmechanismus
Sqle-IN-1 exerts its effects by inhibiting squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol production and increased expression of the tumor suppressor gene PTEN. The compound also inhibits the protein expression of PI3K and AKT, which are involved in cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Terbinafine: Another squalene epoxidase inhibitor used primarily as an antifungal agent.
Naftifine: Similar to terbinafine, used for its antifungal properties.
Butenafine: Another antifungal agent targeting squalene epoxidase
Uniqueness of Sqle-IN-1: this compound is unique due to its potent anti-tumor activity and its ability to inhibit key signaling pathways involved in cancer progression. Unlike other squalene epoxidase inhibitors primarily used for antifungal purposes, this compound has shown significant potential in cancer research .
Eigenschaften
Molekularformel |
C24H21F2N5O2S |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2,4-difluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21F2N5O2S/c1-15-3-6-18(7-4-15)29-23-14-24(28-16(2)27-23)30-19-8-10-20(11-9-19)31-34(32,33)22-12-5-17(25)13-21(22)26/h3-14,31H,1-2H3,(H2,27,28,29,30) |
InChI-Schlüssel |
JVHLHGQTUDIPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982965.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982984.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14982987.png)

![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14982997.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14982999.png)
![2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14983004.png)
![Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B14983006.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983007.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B14983015.png)
![4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14983016.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B14983055.png)
